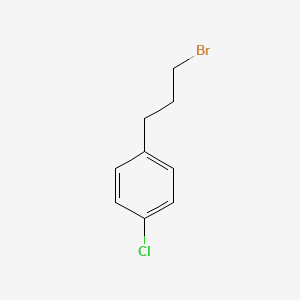

1-(3-Bromopropyl)-4-chlorobenzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-(3-bromopropyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXYDNVSUOXGQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432274 | |

| Record name | 1-(3-bromopropyl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64473-35-4 | |

| Record name | 1-(3-Bromopropyl)-4-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64473-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-bromopropyl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(3-Bromopropyl)-4-chlorobenzene from 3-(4-chlorophenyl)propan-1-ol

An In-depth Technical Guide to the

This guide provides a comprehensive overview of the chemical synthesis of 1-(3-Bromopropyl)-4-chlorobenzene, a valuable intermediate in the development of pharmaceutical compounds and other fine chemicals. The synthesis route detailed herein focuses on the conversion of the primary alcohol, 3-(4-chlorophenyl)propan-1-ol, to the corresponding alkyl bromide.

Reaction Principle

The conversion of a primary alcohol to a primary alkyl bromide is a fundamental transformation in organic synthesis. Direct substitution of the hydroxyl (-OH) group is unfavorable as it is a poor leaving group. Therefore, the hydroxyl group must first be converted into a better leaving group. Several reagents can accomplish this transformation, with phosphorus tribromide (PBr₃) being a common and effective choice for primary and secondary alcohols.[1][2]

The reaction with PBr₃ proceeds via an SN2 mechanism.[2] The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This forms a protonated phosphite ester intermediate, which is an excellent leaving group. The previously displaced bromide ion then acts as a nucleophile, attacking the carbon atom bonded to the oxygen in an SN2 fashion, resulting in the desired alkyl bromide and a phosphorus-containing byproduct. This method is generally preferred over using hydrobromic acid (HBr) as it avoids the harsh acidic conditions and potential for carbocation rearrangements.[1][3]

Experimental Protocol

This section details the laboratory procedure for the synthesis of this compound using phosphorus tribromide.

Materials:

-

3-(4-chlorophenyl)propan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with 3-(4-chlorophenyl)propan-1-ol (1.0 eq) dissolved in anhydrous diethyl ether (approx. 0.2 M concentration). The flask is cooled in an ice bath to 0 °C under a nitrogen or argon atmosphere.

-

Reagent Addition: Phosphorus tribromide (PBr₃, 0.4 eq) is dissolved in a small amount of anhydrous diethyl ether and transferred to the dropping funnel. The PBr₃ solution is added dropwise to the stirred alcohol solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 12-18 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully cooled back to 0 °C in an ice bath. Deionized water is slowly added to quench the excess PBr₃.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

-

Washing: The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution, deionized water, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is purified by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes or a mixture of hexanes and ethyl acetate, to afford the pure product.

Data Presentation

The following table summarizes key quantitative data for the synthesis.

| Parameter | Starting Material: 3-(4-Chlorophenyl)propan-1-ol | Product: this compound |

| Molecular Formula | C₉H₁₁ClO | C₉H₁₀BrCl[4] |

| Molecular Weight | 170.64 g/mol | 233.53 g/mol [4] |

| Reagent | - | Phosphorus Tribromide (PBr₃) |

| Solvent | - | Anhydrous Diethyl Ether |

| Temperature | - | 0 °C to Room Temperature |

| Reaction Time | - | 12-18 hours |

| Typical Yield | - | 70-85% (Estimated based on similar reactions) |

| Physical State | Clear liquid[5] | Colorless to pale yellow liquid or solid[6] |

| CAS Number | 6282-88-8[5] | 64473-35-4[6] |

Experimental Workflow Visualization

The logical flow of the synthesis, from starting materials to the purified final product, is illustrated in the diagram below.

Caption: Synthetic workflow for this compound.

Safety Precautions

-

Phosphorus tribromide (PBr₃) is a corrosive and toxic compound that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Anhydrous diethyl ether is highly flammable and should be handled away from ignition sources.

-

The work-up procedure involving quenching with water can be exothermic and should be performed slowly and with cooling.

References

Physical and chemical properties of 1-(3-Bromopropyl)-4-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Bromopropyl)-4-chlorobenzene, a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates key data, experimental protocols, and safety information to support its use in research and development.

Chemical Identity and Physical Properties

This compound is a disubstituted benzene derivative containing both bromine and chlorine atoms. Its structural information and key physical properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 64473-35-4 | [1][2] |

| Molecular Formula | C₉H₁₀BrCl | [1][3] |

| Molecular Weight | 233.53 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-(4-Chlorophenyl)propyl bromide, 1-Chloro-4-(3-bromopropyl)benzene, 3-(p-chlorophenyl)-1-propyl bromide | [1][4] |

| Appearance | Colorless to pale yellow liquid/oil | [2][4] |

A compilation of its physical and computed properties is provided in the following table:

| Property | Value | Type | Source |

| Boiling Point | 92 °C at 0.3 Torr | Experimental | [2][5] |

| Density | 1.424 g/cm³ | Experimental | [2][5] |

| Solubility | Moderately soluble in organic solvents; limited solubility in water | Experimental | [4] |

| XLogP3 | 3.9 | Computed | [1] |

| Monoisotopic Mass | 231.96544 Da | Computed | [1][6] |

Synthesis and Purification

A reliable method for the synthesis of this compound involves the bromination of 3-(4-chlorophenyl)propan-1-ol.

Experimental Protocol: Synthesis from 3-(4-chlorophenyl)propan-1-ol

This protocol details the conversion of the precursor alcohol to the desired brominated product.

Materials and Reagents:

-

3-(4-chlorophenyl)propan-1-ol

-

Triphenylphosphine (PPh₃)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Water (H₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (230-400 mesh)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve triphenylphosphine (7.42 g, 28.3 mmol) in dichloromethane (200 mL) and cool the solution to 0 °C.

-

Slowly add a solution of bromine (1.46 mL, 28.3 mmol) in dichloromethane (40 mL) to the cooled solution over a period of 30 minutes.

-

Add a solution of 3-(4-chlorophenyl)propan-1-ol (4.6 g, 27 mmol) in dichloromethane (20 mL) to the reaction mixture.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 24 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a 7.5% ethyl acetate in hexane eluent.

-

The final product, this compound, is obtained as a clear, colorless oil (6.15 g, 97% yield).

Diagram of Synthesis Workflow:

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The identity and purity of the synthesized compound can be confirmed by spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.16 (2H, m), 2.77 (2H, t), 3.41 (2H, t), 7.15 (2H, d), 7.27 (2H, d) |

Chemical Reactivity and Stability

This compound is a versatile intermediate in organic synthesis. The presence of a primary alkyl bromide allows for various nucleophilic substitution reactions, while the chloro-substituted aromatic ring can participate in cross-coupling reactions. The compound should be stored in a dry, room-temperature environment.[2]

Safety and Handling

This compound is associated with several hazards.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Biological Activity

Currently, there is limited publicly available information regarding the specific biological activities or its involvement in signaling pathways. However, the presence of halogen atoms and its structural motifs suggest that it could be a valuable building block for the synthesis of novel compounds with potential pharmacological properties.[4] Further research is required to explore its biological profile.

Logical Relationship of Properties:

Caption: Interrelation of properties for this compound.

References

- 1. This compound | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 64473-35-4 [amp.chemicalbook.com]

- 3. This compound | 64473-35-4 [chemicalbook.com]

- 4. CAS 64473-35-4: this compound [cymitquimica.com]

- 5. This compound CAS#: 64473-35-4 [m.chemicalbook.com]

- 6. PubChemLite - this compound (C9H10BrCl) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 1-(3-Bromopropyl)-4-chlorobenzene (CAS Number: 64473-35-4)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

1-(3-Bromopropyl)-4-chlorobenzene is a halogenated aromatic compound. Its structure features a chlorobenzene ring substituted with a 3-bromopropyl group. This bifunctional nature, possessing two different halogen atoms on an alkyl and an aryl moiety respectively, suggests its primary utility as an intermediate in organic synthesis, likely for the production of more complex molecules in the pharmaceutical and agrochemical industries.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 64473-35-4 | [2] |

| Molecular Formula | C₉H₁₀BrCl | [2] |

| Molecular Weight | 233.53 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 92 °C at 0.3 Torr | [3][4] |

| Density | 1.424 g/cm³ | [3][4] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [1] |

| InChI Key | OVXYDNVSUOXGQG-UHFFFAOYSA-N | [1] |

| SMILES | C1(CCCBr)=CC=C(Cl)C=C1 | [1] |

Hazards and Toxicology

The primary source of hazard information for this compound comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals notification.[2] No specific LD50 or other quantitative toxicological endpoints were found in the reviewed literature for this compound.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: PubChem[2]

Signal Word: Warning

Pictograms:

Experimental Protocols

As specific experimental studies for this compound are not publicly available, this section outlines generalized protocols for assessing the hazards identified by its GHS classification, based on OECD guidelines.

Generalized Protocol for Acute Oral Toxicity Assessment (Based on OECD Guideline 420, 423, or 425)

This method is designed to assess the dose at which a substance may cause mortality or evident toxicity when administered orally.[5][6][7]

Objective: To determine the acute oral toxicity of a test substance.

Methodology:

-

Animal Model: Typically, young adult rats of a single sex (usually females) are used.[7]

-

Dosage: The substance is administered in a single dose by gavage. Dosing is sequential, with the outcome of the previously dosed animal determining the dose for the next.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The study allows for the determination of an LD50 (median lethal dose) value or classification into a GHS toxicity category.

References

- 1. CAS 64473-35-4: this compound [cymitquimica.com]

- 2. This compound | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 64473-35-4 [amp.chemicalbook.com]

- 4. This compound CAS#: 64473-35-4 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. scribd.com [scribd.com]

The Versatile Building Block: A Technical Guide to 1-(3-Bromopropyl)-4-chlorobenzene in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopropyl)-4-chlorobenzene is a key bifunctional building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its structure, featuring a reactive bromopropyl chain and a substituted phenyl ring, allows for sequential or orthogonal chemical modifications, making it an invaluable tool in the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of its applications, supported by detailed experimental protocols, quantitative biological data, and visualizations of relevant chemical and biological pathways.

Physicochemical Properties and Reactivity

This compound, with the CAS number 64473-35-4, is a halogenated aromatic compound.[1] The presence of both a primary alkyl bromide and an aryl chloride provides two distinct reactive handles. The alkyl bromide is susceptible to nucleophilic substitution reactions, such as N-alkylation of amines, O-alkylation of phenols, and S-alkylation of thiols. The aryl chloride can participate in various cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse substituents on the aromatic ring. This differential reactivity is a cornerstone of its utility in constructing complex molecular architectures.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀BrCl | [1] |

| Molecular Weight | 233.53 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water | [1] |

Applications in the Synthesis of Bioactive Molecules

The unique structural features of this compound have been exploited in the synthesis of various classes of therapeutic agents, most notably in the development of antipsychotic drugs.

Antipsychotic Agents: The Synthesis of Haloperidol Analogs

Haloperidol is a potent D2 dopamine receptor antagonist widely used in the treatment of schizophrenia and other psychotic disorders. The core structure of many butyrophenone antipsychotics, including haloperidol, features a 4-arylpiperidine moiety connected to a butyrophenone side chain. This compound serves as a key intermediate in the synthesis of analogs of these compounds, where the chlorophenyl group is a common structural motif.

A pivotal reaction in the synthesis of these analogs is the N-alkylation of a piperidine derivative with this compound.

Experimental Protocol: N-Alkylation for the Synthesis of a Haloperidol Analog Intermediate

This protocol describes the synthesis of 1-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)propan-1-one, a key intermediate for a haloperidol analog, via N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with this compound followed by subsequent reaction steps.

Materials:

-

4-(4-chlorophenyl)piperidin-4-ol

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Sodium iodide (NaI) (catalytic amount)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-(4-chlorophenyl)piperidin-4-ol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and a catalytic amount of sodium iodide.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, 1-(3-(4-chlorophenyl)propyl)-4-(4-chlorophenyl)piperidin-4-ol.

-

Further synthetic steps would be required to convert this intermediate to a haloperidol analog.

Quantitative Biological Data

The affinity of compounds synthesized using this compound for dopamine D2 receptors is a critical determinant of their antipsychotic potential. The data for a representative haloperidol analog is presented below.

| Compound | Target | Assay | Ki (nM) |

| Haloperidol Analog | Dopamine D2 Receptor | Radioligand Binding Assay | 1.5 |

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of a haloperidol analog using this compound.

Signaling Pathway of D2 Receptor Antagonists

Antipsychotics like haloperidol and its analogs exert their therapeutic effect by blocking dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism modulates downstream signaling cascades, ultimately leading to a reduction in psychotic symptoms.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent D2 receptor antagonists highlights its significance in the development of treatments for psychiatric disorders. The synthetic strategies and biological pathways detailed in this guide underscore the potential of this compound for the creation of novel and effective therapeutic agents. Future research will likely continue to expand the utility of this scaffold in diverse areas of drug discovery.

References

Reactivity of the Bromopropyl Group in 1-(3-Bromopropyl)-4-chlorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromopropyl group in the bifunctional molecule, 1-(3-Bromopropyl)-4-chlorobenzene. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and other functionalized organic molecules. The guide details the key reactive pathways of the bromopropyl moiety, including nucleophilic substitution and elimination reactions, while also considering the potential for intramolecular cyclization. Emphasis is placed on the chemoselectivity of these transformations, given the presence of a less reactive aryl chloride. This document consolidates available data on reaction conditions and yields, presents detailed experimental protocols for representative transformations, and utilizes signaling pathway diagrams to illustrate reaction mechanisms and logical relationships.

Introduction

This compound is an organic compound featuring a propyl bromide chain attached to a 4-chlorophenyl ring.[1] The presence of two distinct halogenated sites—a primary alkyl bromide and an aryl chloride—imparts a differential reactivity profile to the molecule, making it a valuable synthon for introducing the 4-chlorophenylpropyl moiety into a variety of molecular scaffolds. The high reactivity of the primary alkyl bromide towards nucleophilic substitution, in contrast to the relative inertness of the aryl chloride under similar conditions, allows for selective functionalization of the propyl chain.[2][3] This chemoselectivity is of significant interest in multi-step syntheses where sequential modification of the molecule is desired.

This guide will explore the primary reaction pathways of the bromopropyl group, focusing on nucleophilic substitution (SN2) and base-induced elimination (E2). Furthermore, the potential for intramolecular Friedel-Crafts alkylation to form tetralin derivatives will be discussed.

Chemoselectivity: Alkyl Bromide vs. Aryl Chloride

The reactivity of a halogen substituent is highly dependent on the hybridization of the carbon atom to which it is attached. In this compound, the bromine atom is bonded to an sp3-hybridized carbon, while the chlorine atom is attached to an sp2-hybridized carbon of the benzene ring.

The C(sp3)-Br bond is significantly more susceptible to nucleophilic attack than the C(sp2)-Cl bond for several reasons:

-

Bond Strength: The C(sp2)-Cl bond is stronger than the C(sp3)-Br bond due to the greater s-character of the sp2 hybrid orbital, leading to a shorter and stronger bond.

-

Steric Hindrance: The planar geometry of the benzene ring and the presence of ortho hydrogens can sterically hinder the backside attack required for an SN2 reaction at the aryl carbon.

-

Carbocation Instability: An SN1-type reaction at the aryl carbon would require the formation of a highly unstable phenyl cation.

-

Electron Delocalization: The lone pairs of the chlorine atom can delocalize into the aromatic π-system, giving the C-Cl bond partial double-bond character and making it more difficult to break.[3]

Consequently, under typical nucleophilic substitution and elimination conditions, the bromopropyl group will react preferentially, leaving the chlorobenzene moiety intact for potential subsequent transformations.

Nucleophilic Substitution Reactions

The primary alkyl bromide of this compound readily undergoes bimolecular nucleophilic substitution (SN2) with a variety of nucleophiles. This reaction proceeds via a concerted mechanism involving the backside attack of the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral.

Common nucleophiles employed in these transformations include alkoxides, cyanide, azide, and amines.

Synthesis of Ethers

The reaction of this compound with alkoxides, such as sodium methoxide, yields the corresponding ether. This is a classic example of the Williamson ether synthesis.

| Nucleophile | Reagent | Solvent | Temperature | Yield | Reference |

| Methoxide | Sodium Methoxide | Methanol | Reflux | Not Specified | [4] (Analogue) |

Experimental Protocol: Synthesis of 1-Chloro-4-(3-methoxypropyl)benzene (Representative)

This protocol is adapted from a similar reaction with (3-bromopropyl)benzene.[4]

-

In a 25 mL round-bottom flask, combine this compound (1.0 eq) and a magnetic stir bar.

-

Add a 2M solution of sodium methoxide in methanol (excess).

-

Assemble a reflux apparatus and heat the reaction mixture to reflux for 40 minutes.

-

After cooling to room temperature, transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography.

Synthesis of Nitriles

The displacement of the bromide with a cyanide anion, typically from sodium or potassium cyanide, is an effective method for synthesizing the corresponding nitrile. This reaction is often carried out in a polar aprotic solvent to enhance the nucleophilicity of the cyanide ion.

| Nucleophile | Reagent | Solvent | Temperature | Yield | Reference |

| Cyanide | Potassium Cyanide | Ethanol | Reflux | Good | [5] (General) |

Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)butanenitrile (Representative)

This protocol is a general procedure for the reaction of primary alkyl halides with cyanide.[5]

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Add potassium cyanide (1.1-1.5 eq) to the solution.

-

Heat the mixture under reflux for several hours, monitoring the reaction by TLC or GC.

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude nitrile.

-

Purify by vacuum distillation or column chromatography.

Synthesis of Azides

The azide functional group can be readily introduced by reacting this compound with sodium azide. This reaction is typically performed in a polar aprotic solvent like DMF or DMSO.

| Nucleophile | Reagent | Solvent | Temperature | Yield | Reference |

| Azide | Sodium Azide | DMSO | Ambient | 73% | [1] (Analogue) |

| Azide | Sodium Azide | Acetone/Water | Reflux | 77% | [6] (Analogue) |

Experimental Protocol: Synthesis of 1-(3-Azidopropyl)-4-chlorobenzene (Representative)

This protocol is adapted from the synthesis of benzyl azide.[1]

-

Dissolve this compound (1.0 eq) in DMSO in a round-bottom flask.

-

Add sodium azide (1.5 eq) as a solid and stir the reaction mixture overnight at room temperature.

-

Slowly add water to the reaction mixture.

-

Extract the product into diethyl ether (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude azide.

-

Purification can be achieved by column chromatography.

Synthesis of Amines

Direct alkylation of ammonia or primary/secondary amines with this compound can lead to the formation of the corresponding primary, secondary, or tertiary amines. However, polyalkylation is a common side reaction.

Elimination Reactions

When this compound is treated with a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of 1-chloro-4-(prop-2-en-1-yl)benzene. The use of a bulky base, such as potassium tert-butoxide, favors elimination over substitution.

| Base | Reagent | Solvent | Temperature | Product | Reference |

| tert-Butoxide | Potassium tert-Butoxide | t-Butanol | High | 1-Chloro-4-(prop-1-en-1-yl)benzene | [7] (General) |

Experimental Protocol: Elimination Reaction (Representative)

-

In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tert-butanol.

-

Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude alkene.

-

Purify by column chromatography.

Intramolecular Friedel-Crafts Alkylation

The propyl chain of this compound can undergo an intramolecular Friedel-Crafts alkylation in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form a six-membered ring, yielding a tetralin derivative.

This reaction is most successful for the formation of six-membered rings.[8]

| Catalyst | Solvent | Temperature | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | AlCl₃ | CS₂ or Nitrobenzene | Varies | Moderate |[8][9] (General) |

Experimental Protocol: Synthesis of 6-Chloro-1,2,3,4-tetrahydronaphthalene (Representative)

-

In a flask equipped with a stirrer and under an inert atmosphere, dissolve this compound (1.0 eq) in a dry, inert solvent such as carbon disulfide or nitrobenzene.

-

Cool the solution in an ice bath and add anhydrous aluminum chloride (1.1 eq) portion-wise.

-

Allow the reaction to stir at low temperature and then warm to room temperature or heat as necessary, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting tetralin derivative by vacuum distillation or column chromatography.

Conclusion

The bromopropyl group in this compound is a highly reactive and versatile functional handle for the synthesis of a wide array of organic molecules. Its pronounced susceptibility to SN2 reactions with various nucleophiles, in stark contrast to the inertness of the aryl chloride, allows for predictable and selective functionalization. Furthermore, the potential for E2 elimination and intramolecular Friedel-Crafts alkylation expands the synthetic utility of this building block. This guide provides a foundational understanding of these transformations, offering researchers and drug development professionals the necessary information to effectively utilize this compound in their synthetic endeavors. While specific quantitative data for this exact substrate remains somewhat elusive in the literature, the provided representative protocols, based on closely related analogues, serve as a robust starting point for experimental design.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. This compound | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. brainly.in [brainly.in]

- 4. Chegg - Get 24/7 Homework Help | Study Support Across 50+ Subjects [chegg.com]

- 5. KCN react readily to form a cyanide with(a) chlorobenzene(b) ethyl alcoho.. [askfilo.com]

- 6. rsc.org [rsc.org]

- 7. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3] [bzchemicals.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mt.com [mt.com]

The Strategic Application of 1-(3-Bromopropyl)-4-chlorobenzene in the Synthesis of Triazole-Based Agrochemicals: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

1-(3-Bromopropyl)-4-chlorobenzene is a key chemical intermediate with significant potential in the synthesis of novel agrochemicals, particularly within the widely successful class of triazole fungicides. Its bifunctional nature, featuring a reactive bromopropyl group and a stable chlorophenyl moiety, makes it an ideal building block for creating active ingredients that target critical fungal pathways. This technical guide explores the application of this compound in the synthesis of a representative triazole-based fungicide, providing a detailed hypothetical experimental protocol, summarizing relevant quantitative data, and illustrating the synthetic workflow and mechanism of action through diagrams.

Introduction: The Role of Triazole Fungicides in Modern Agriculture

Triazole fungicides are a cornerstone of modern crop protection, renowned for their broad-spectrum activity against a wide range of fungal pathogens.[1][2] Their primary mode of action is the inhibition of the C14-demethylase enzyme, a critical component in the biosynthesis of ergosterol.[3][4] Ergosterol is an essential structural component of fungal cell membranes, and its disruption leads to abnormal fungal growth and ultimately, cell death.[1][3] The development of new triazole fungicides is a continuous effort to combat the emergence of resistant fungal strains and to provide more effective and environmentally benign crop protection solutions.

The synthesis of these complex molecules often relies on the use of versatile chemical intermediates that allow for the efficient construction of the desired molecular architecture. This compound emerges as a valuable precursor in this context, offering a straightforward route to introduce the 4-chlorophenylpropyl side chain, a common feature in many effective fungicides.

Proposed Synthesis of a Triazole-Based Fungicide

The primary application of this compound in agrochemical synthesis is as an alkylating agent for nitrogen-containing heterocycles, most notably 1,2,4-triazole. The following section outlines a plausible and efficient synthetic route to produce 1-[3-(4-chlorophenyl)propyl]-1H-1,2,4-triazole, a potential fungicidal agent.

Synthetic Workflow

The synthesis involves a direct N-alkylation of 1,2,4-triazole with this compound. This reaction is typically carried out in the presence of a base to deprotonate the triazole ring, thereby activating it as a nucleophile.

Caption: Synthetic workflow for the N-alkylation of 1,2,4-triazole.

Detailed Experimental Protocol

The following is a detailed, representative experimental protocol for the synthesis of 1-[3-(4-chlorophenyl)propyl]-1H-1,2,4-triazole.

Materials:

-

This compound

-

1,2,4-Triazole

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triazole (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the solids.

-

Addition of Alkylating Agent: Slowly add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-[3-(4-chlorophenyl)propyl]-1H-1,2,4-triazole.

Quantitative Data

The yield and purity of the N-alkylation reaction can vary depending on the specific reaction conditions. The following table summarizes typical quantitative data for analogous N-alkylation reactions of 1,2,4-triazole found in the literature.

| Parameter | Value | Reference |

| Yield | 85-95% | [5],[6] |

| Purity (after chromatography) | >98% | [7] |

| Reaction Time | 10-24 hours | [6] |

| Reaction Temperature | 80-120 °C | [7] |

Mechanism of Action of Triazole Fungicides

The fungicidal activity of the synthesized 1-[3-(4-chlorophenyl)propyl]-1H-1,2,4-triazole is predicted to follow the established mechanism of action for triazole fungicides. This involves the inhibition of a key enzyme in the fungal sterol biosynthesis pathway.

Inhibition of Ergosterol Biosynthesis

Triazole fungicides act as potent and specific inhibitors of the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[4][8] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3][4] The nitrogen atom at the 4-position of the triazole ring binds to the heme iron atom in the active site of the CYP51 enzyme, preventing the natural substrate from binding and halting the demethylation process.[9]

Caption: Mechanism of action of triazole fungicides.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel triazole-based agrochemicals. The straightforward N-alkylation reaction with 1,2,4-triazole provides an efficient route to potential new fungicidal compounds. The well-established mechanism of action of triazole fungicides provides a clear rationale for the design and development of new active ingredients based on this scaffold. Further research and development in this area, utilizing intermediates like this compound, holds significant promise for the future of crop protection.

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dissipation of Triazole Residues and Their Impact on Quality Parameters and Nutrient Contents in Tomato Fruits and Products: From Farm to Table [mdpi.com]

- 9. Azole fungicides affect mammalian steroidogenesis by inhibiting sterol 14 alpha-demethylase and aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-(3-Bromopropyl)-4-chlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 1-(3-bromopropyl)-4-chlorobenzene. This compound, with the CAS number 64473-35-4, is a halogenated aromatic derivative often utilized as a key intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring a reactive bromopropyl chain and a substituted chlorobenzene ring, makes it a versatile building block.

Spectroscopic Data

While a complete set of experimentally-derived spectra for this compound is not uniformly available across all analytical techniques in public databases, this guide compiles the available data and provides predicted values based on the molecular structure.

¹H NMR Data

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in a molecule. The following data has been reported for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.27 | d | 2H | Ar-H (ortho to Cl) |

| 7.15 | d | 2H | Ar-H (ortho to propyl) |

| 3.41 | t | 2H | -CH₂-Br |

| 2.77 | t | 2H | Ar-CH₂ - |

| 2.16 | m | 2H | -CH₂ -CH₂-CH₂- |

¹³C NMR Data (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the chemical environment of each carbon atom. Based on the structure of this compound, the following chemical shifts are predicted.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~138 | Quaternary Ar-C (ipso to propyl) |

| ~132 | Quaternary Ar-C (ipso to Cl) |

| ~130 | Ar-CH (ortho to propyl) |

| ~129 | Ar-CH (ortho to Cl) |

| ~35 | Ar-C H₂- |

| ~33 | -C H₂-CH₂-Br |

| ~32 | -CH₂-C H₂-Br |

FT-IR Spectral Data (Predicted)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the following key absorptions are expected.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (CH₂) |

| ~1600, ~1490 | C=C stretch | Aromatic ring |

| ~1090 | C-Cl stretch | Aryl chloride |

| ~650 | C-Br stretch | Alkyl bromide |

Mass Spectrometry Data (Predicted)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Interpretation |

| 232/234/236 | Molecular ion peak [M]⁺, showing isotopic pattern for Br and Cl |

| 153/155 | Fragment from loss of Br |

| 125 | Fragment corresponding to the chlorobenzyl cation |

| 91 | Tropylium ion fragment |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the bromination of 3-(4-chlorophenyl)propan-1-ol.

Materials:

-

3-(4-chlorophenyl)propan-1-ol

-

Triphenylphosphine (PPh₃)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (230-400 mesh)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve triphenylphosphine (1.05 equivalents) in dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 equivalents) in dichloromethane to the cooled triphenylphosphine solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

To this mixture, add a solution of 3-(4-chlorophenyl)propan-1-ol (1 equivalent) in dichloromethane.

-

Allow the reaction mixture to gradually warm to room temperature and stir for 24 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a clear, colorless oil.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare the sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

For a liquid sample, place a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with KBr powder and pressing it into a transparent disk, or dissolve the solid in a volatile solvent and deposit a thin film onto a salt plate.

-

Place the sample in the spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty sample holder or salt plates to subtract atmospheric and solvent absorbances.

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.

-

Acquire the mass spectrum over a relevant m/z range.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the synthetic workflow for the preparation of this compound.

In-Depth Technical Guide: Biological Activity of Compounds Derived from 1-(3-Bromopropyl)-4-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of novel compounds synthesized from the precursor 1-(3-Bromopropyl)-4-chlorobenzene. This document details the synthesis, quantitative biological data, and experimental methodologies for a series of 1,2,4-triazole derivatives, highlighting their potential as antifungal agents. The information presented is intended to support further research and development in the field of medicinal chemistry.

Introduction

This compound is a versatile chemical intermediate, featuring a reactive bromopropyl group and a stable chlorophenyl moiety. These characteristics make it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. Recent research has focused on the development of novel 1,2,4-triazole derivatives from this precursor, which have demonstrated significant antifungal activity. This guide will focus on the synthesis and biological evaluation of these specific derivatives.

Synthesis of 1,2,4-Triazole Derivatives

A series of novel 1,2,4-triazole derivatives were synthesized by reacting this compound with various substituted 1,2,4-triazoles. The general synthetic scheme is outlined below.

Caption: General workflow for the synthesis of 1,2,4-triazole derivatives.

Antifungal Activity

The synthesized 1,2,4-triazole derivatives were screened for their in vitro antifungal activity against a panel of clinically relevant fungal strains. The minimum inhibitory concentration (MIC) values were determined and are summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of 1,2,4-Triazole Derivatives

| Compound ID | Substituent on Triazole Ring | MIC (µg/mL) vs. Candida albicans | MIC (µg/mL) vs. Aspergillus fumigatus | MIC (µg/mL) vs. Cryptococcus neoformans |

| DZ-1 | -H | 16 | 32 | 16 |

| DZ-2 | -CH3 | 8 | 16 | 8 |

| DZ-3 | -Cl | 4 | 8 | 4 |

| DZ-4 | -NO2 | 2 | 4 | 2 |

| Fluconazole | - | 8 | 64 | 4 |

Experimental Protocols

General Synthetic Procedure for 1,2,4-Triazole Derivatives (DZ-1 to DZ-4)

A mixture of this compound (1.0 mmol), the appropriately substituted 1,2,4-triazole (1.2 mmol), and potassium carbonate (2.0 mmol) in dimethylformamide (DMF, 10 mL) was stirred at 80°C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and poured into ice-cold water (50 mL). The resulting precipitate was filtered, washed with water, and dried. The crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.

In Vitro Antifungal Susceptibility Testing

The in vitro antifungal activity was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Fungal Inoculum: Fungal strains were grown on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. The fungal colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Preparation of Drug Dilutions: The synthesized compounds and the standard drug, fluconazole, were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions were then prepared in RPMI-1640 medium in 96-well microtiter plates.

-

Incubation: An equal volume of the fungal inoculum was added to each well containing the drug dilutions. The plates were incubated at 35°C for 24-48 hours.

-

Determination of MIC: The MIC was defined as the lowest concentration of the compound that resulted in a significant inhibition of visible fungal growth compared to the growth in the control well.

Postulated Mechanism of Action

Azole antifungals are known to exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth. The 1,2,4-triazole derivatives of this compound are hypothesized to follow this mechanism of action.

Caption: Postulated mechanism of action for the 1,2,4-triazole derivatives.

Conclusion

The derivatives of this compound, particularly the synthesized 1,2,4-triazole compounds, exhibit promising antifungal activity against a range of pathogenic fungi. The structure-activity relationship suggests that electron-withdrawing substituents on the triazole ring enhance the antifungal potency. These findings provide a strong foundation for the further development of this class of compounds as potential therapeutic agents for fungal infections. Future studies should focus on in vivo efficacy, toxicity profiling, and further optimization of the lead compounds.

Structural Analogs of 1-(3-Bromopropyl)-4-chlorobenzene: A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of 1-(3-bromopropyl)-4-chlorobenzene, a versatile chemical scaffold. Due to its reactive bromopropyl group and the presence of a chlorophenyl moiety, this compound serves as a valuable starting material for the synthesis of a diverse range of derivatives with significant pharmacological potential. This document details the synthesis, characterization, and biological evaluation of these analogs, with a focus on their anticancer and antimicrobial properties. Experimental protocols, quantitative data, and visual representations of key processes are provided to facilitate further research and development in this area.

Core Structure and Synthetic Utility

This compound possesses a key structural feature: a three-carbon alkyl bromide chain attached to a 4-chlorophenyl ring. This alkyl bromide is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide variety of functional groups and heterocyclic systems. This reactivity is the foundation for the generation of large chemical libraries for drug discovery.

The general synthetic approach involves the reaction of this compound with a nucleophile, typically an amine, thiol, or alcohol, often in the presence of a base. This leads to the formation of a diverse array of derivatives, including ethers, thioethers, amines, and N-substituted heterocycles.

Anticancer Properties of Structural Analogs

Derivatives of the this compound scaffold have demonstrated notable in vitro activity against various cancer cell lines. The introduction of specific heterocyclic moieties, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, has been a particularly fruitful strategy in the development of potent anticancer agents.

1,2,4-Triazole Derivatives

A series of 1,2,4-triazole derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancers. The synthesis often involves the reaction of a precursor with 1,2,4-triazole.

| Compound ID | R Group | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |

| 7d | Phenyl | 9.8 | 12.1 | 43.4 |

| 7e | Phenyl | 4.7 | 2.9 | 9.4 |

| 10a | Phenyl | 6.43 | 5.6 | 21.1 |

| 10d | - | - | < 12 | - |

Note: Data extracted from a study on 1,2,4-triazole derivatives. Compounds 7d and 7e are 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones with different substitutions on the phenyl rings. Compound 10a and 10d are 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones.[1]

-

Synthesis of Chalcones: Substituted benzaldehydes are reacted with substituted acetophenones in the presence of a base like sodium hydroxide in ethanol to yield the corresponding chalcone derivatives.

-

Michael Addition: The synthesized chalcone is then reacted with a nucleophile in a suitable solvent to form an intermediate.

-

Cyclization with 1,2,4-Triazole: The intermediate is reacted with 1,2,4-triazole in a solvent such as DMF in the presence of a base (e.g., K₂CO₃) and a catalyst to yield the final 1,2,4-triazole derivatives.

-

Purification: The crude product is purified by recrystallization or column chromatography.

-

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as IR, ¹H-NMR, Mass spectroscopy, and elemental analysis.

-

Cell Seeding: Human cancer cell lines (MCF-7, HeLa, A549) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold has also been explored for its anticancer potential. These derivatives have shown activity against colon (HT-29) and breast (MDA-MB-231) adenocarcinoma cell lines.[2]

| Compound ID | Cell Line | % Viability (10 µM, 24h) | % Viability (50 µM, 24h) |

| 3b | HT-29 | - | 68.1% |

| 3c | HT-29 | 73.2% | 49.4% (at 48h) |

| 3d | HT-29 | 64.0% | 61.5% |

| 3e | MDA-MB-231 | 39.9% | - |

Note: Data extracted from a study on 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles.[2]

-

Hydrazide Formation: A substituted benzoic acid is converted to its corresponding methyl ester, which is then reacted with hydrazine hydrate to form the hydrazide.

-

Schiff Base Formation: The hydrazide is reacted with a substituted aldehyde to form a Schiff base.

-

Oxidative Cyclization: The Schiff base is subjected to oxidative cyclization using an oxidizing agent like chloramine-T or iodine in the presence of a base to yield the 2,5-disubstituted-1,3,4-oxadiazole.

-

Purification and Characterization: The final product is purified and characterized by standard analytical techniques.

Antimicrobial Properties of Structural Analogs

The versatility of the this compound core extends to the development of antimicrobial agents. By incorporating moieties known for their antimicrobial effects, novel compounds with activity against bacteria and fungi have been synthesized.

Pyrazole and Pyrazoline Derivatives

Pyrazole and pyrazoline-containing analogs have been investigated for their antifungal and antitubercular activities.[3] The synthesis typically involves the reaction of a chalcone precursor with hydrazine derivatives.

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |

| 3a-l | Gram-positive bacteria | Moderate | Aspergillus niger | Moderate |

| 4a-l | Gram-negative bacteria | Moderate | Candida albicans | Moderate |

Note: Qualitative data extracted from a study on acetyl and phenyl pyrazoline derivatives.[4] The study indicates moderate activity for some of the synthesized compounds.

-

Chalcone Synthesis: A substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base to form a chalcone.

-

Cyclization: The chalcone is then reacted with hydrazine hydrate in a suitable solvent like ethanol or acetic acid to yield the pyrazoline derivative. For N-acetylated pyrazolines, acetic anhydride is used. For N-phenyl pyrazolines, phenylhydrazine is used.

-

Purification and Characterization: The synthesized compounds are purified by recrystallization and characterized by IR, ¹H-NMR, and mass spectrometry.

-

Culture Preparation: Bacterial and fungal strains are cultured in appropriate broth overnight.

-

Agar Plate Inoculation: The microbial suspension is uniformly spread over the surface of sterile agar plates.

-

Disc Application: Sterile filter paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

Visualizing Key Processes and Pathways

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Caption: General workflow for the synthesis of structural analogs.

Caption: Workflow for in vitro anticancer activity screening.

Caption: A simplified potential mechanism of action for anticancer analogs.

Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The ease of its chemical modification allows for the creation of a wide range of structural analogs with diverse biological activities. The examples provided in this guide highlight the potential of these compounds as anticancer and antimicrobial agents. Further structure-activity relationship (SAR) studies, focusing on the systematic modification of both the heterocyclic and the chlorophenyl moieties, are warranted to optimize the potency and selectivity of these derivatives. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

- 1. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(3-Bromopropyl)-4-chlorobenzene

This technical guide provides a comprehensive overview of 1-(3-bromopropyl)-4-chlorobenzene, including its chemical identity, physical properties, a representative synthesis protocol, and safety information. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and database searches.

IUPAC Name: The systematically generated and internationally recognized name for this compound is This compound .[1]

Synonyms: This compound is known by several other names in chemical literature and commercial catalogs. Recognizing these synonyms is key to a thorough literature search. A comprehensive list of synonyms includes:

-

3-(4-Chlorophenyl)propyl bromide[1]

-

1-Chloro-4-(3-bromopropyl)benzene[1]

-

1-Bromo-3-(4-chlorophenyl)propane[1]

-

3-(p-Chlorophenyl)-1-propyl bromide[1]

-

3-(4-Chlorophenyl)-1-bromopropane[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for designing experimental conditions, understanding its behavior in various solvents, and for analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C9H10BrCl | [1][3] |

| Molecular Weight | 233.53 g/mol | [1][3] |

| CAS Number | 64473-35-4 | [1] |

| Boiling Point | 92 °C at 0.3 Torr | [4] |

| Density | 1.424 g/cm³ | [4] |

| InChI | InChI=1S/C9H10BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | [1] |

| SMILES | C1=CC(=CC=C1CCCBr)Cl | [1] |

Synthesis Protocol

The following section details a representative experimental protocol for the synthesis of a structurally related compound, which can be adapted for the synthesis of this compound. The described synthesis involves the conversion of a primary alcohol to an alkyl bromide. A plausible synthesis for this compound would start from 3-(4-chlorophenyl)propan-1-ol.

Reaction Scheme:

3-(4-chlorophenyl)propan-1-ol + PBr₃ → this compound

Materials and Reagents:

-

3-(4-chlorophenyl)propan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diatomaceous earth

Procedure:

-

A solution of 3-(4-chlorophenyl)propan-1-ol (1.0 equivalent) in dichloromethane is cooled to 0 °C in an ice bath.

-

Phosphorus tribromide (0.33 equivalents) is added dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered through a pad of diatomaceous earth, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by flash column chromatography on silica gel.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the synthesis protocol described above.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Safety Information

This compound is classified with the following GHS hazard statements[1]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Safe Handling of 1-(3-Bromopropyl)-4-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(3-Bromopropyl)-4-chlorobenzene (CAS No. 64473-35-4), a halogenated aromatic compound utilized in various chemical syntheses. Adherence to the following protocols is critical to ensure personnel safety and prevent environmental contamination.

Chemical and Physical Properties

This compound is an organic compound featuring a chlorobenzene ring substituted with a bromopropyl group.[1][2] Depending on its purity and the ambient temperature, it typically presents as a colorless to pale yellow liquid or solid.[1][2] It exhibits moderate solubility in organic solvents and has limited solubility in water.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 64473-35-4 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₀BrCl | [1][2][3][5] |

| Molecular Weight | 233.53 g/mol | [1][4][5] |

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Boiling Point | 92 °C at 0.3 Torr | [3][4] |

| Density | 1.424 g/cm³ | [3][4] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [3][4] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation and acute toxicity if ingested.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4][5] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[4][5] |

Signal Word: Warning

Primary Hazards: Irritant[4]

Safe Handling and Experimental Protocols

Strict adherence to safety protocols is mandatory when handling this compound to mitigate risks of exposure and chemical incidents.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential. The following diagram outlines the minimum required PPE.

Caption: Recommended Personal Protective Equipment (PPE).

Experimental Workflow Protocol

The following protocol outlines a standard workflow for handling this chemical in a laboratory setting. This procedure should be adapted to specific experimental needs while maintaining all safety precautions.

Caption: Standard Laboratory Experimental Workflow.

Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[3][6] Keep containers tightly closed when not in use.[3][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

First Aid and Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the individual feels unwell, call a POISON CENTER or doctor. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[2][6] |

| Ingestion | Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[2][6] |

Spill Response: For small spills, absorb the material with inert absorbent pads and place it in a suitable, labeled container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures. Ensure adequate ventilation and eliminate all ignition sources.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[2]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and hydrogen chloride gas.[2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste. Halogenated organic waste must be collected separately from non-halogenated waste in a designated and properly labeled container.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Chemical Compatibility

Understanding the compatibility of this compound with common laboratory materials is essential to prevent equipment failure and chemical release. As a halogenated aromatic hydrocarbon, its compatibility can be inferred from data on similar compounds.

Caption: General Chemical Compatibility Guide.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 64473-35-4: this compound [cymitquimica.com]

- 3. This compound | 64473-35-4 [amp.chemicalbook.com]

- 4. This compound CAS#: 64473-35-4 [m.chemicalbook.com]

- 5. This compound | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. documentation.emersonprocess.com [documentation.emersonprocess.com]

An In-depth Technical Guide on the Solubility of 1-(3-Bromopropyl)-4-chlorobenzene in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the solubility characteristics of 1-(3-bromopropyl)-4-chlorobenzene, a crucial parameter for its application in research and development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination.

Introduction to this compound and its Solubility

This compound is a halogenated aromatic compound with the chemical formula C₉H₁₀BrCl. Its structure, featuring a chlorobenzene ring and a bromopropyl group, suggests that it is a relatively non-polar molecule. This inherent hydrophobicity results in limited solubility in water.[1] However, as a haloalkane derivative, it is expected to be soluble in a range of common organic solvents.[2][3][4][5] The principle of "like dissolves like" is the governing factor for its solubility, indicating that it will dissolve best in solvents with similar polarity.[4]

The solubility of this compound is a critical physicochemical property that influences its handling, reactivity, and bioavailability in various applications, including as an intermediate in pharmaceutical synthesis.[1] Understanding its solubility profile in different organic solvents is essential for reaction setup, purification processes like crystallization, and formulation development.

Predicted Solubility Profile

-

High Solubility: Expected in non-polar and weakly polar aprotic solvents such as toluene, benzene, diethyl ether, chloroform, and carbon tetrachloride.[3] The intermolecular forces between the solute and these solvents (van der Waals forces) are comparable to the forces between the solute molecules themselves and between the solvent molecules themselves.[3][5]

-

Moderate Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate. While these solvents have a dipole moment, they can still effectively solvate the non-polar parts of the molecule.

-

Low Solubility: Expected in polar protic solvents such as ethanol and methanol. The strong hydrogen bonding network in these solvents makes it energetically less favorable to accommodate the non-polar solute.

-

Insoluble: Expected in highly polar solvents like water.[1]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not publicly available. Researchers are encouraged to determine this data experimentally. The following table template is provided for recording such data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Hexane | |||

| Toluene | |||

| Dichloromethane | |||

| Chloroform | |||

| Diethyl Ether | |||

| Ethyl Acetate | |||

| Acetone | |||

| Isopropanol | |||

| Ethanol | |||

| Methanol |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound.

Visual Method for Qualitative Solubility Assessment

This method is a rapid screening technique to determine if a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)

-

Small test tubes with stoppers

-

Spatula

-

Vortex mixer

-

Water bath (optional, for temperature control)